molecular formula C24H28N6O3S B11250178 N-{4-[(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11250178
M. Wt: 480.6 g/mol
InChI Key: QCGANKBHWNQDGL-UHFFFAOYSA-N
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Description

N-{4-[(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a pyrimidine ring, a piperazine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)sulfonyl]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the reaction of 4-methylphenylamine with appropriate reagents to form the pyrimidine ring.

    Introduction of the piperazine ring: The pyrimidine intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine ring.

    Sulfonylation: The resulting compound undergoes sulfonylation using sulfonyl chloride to introduce the sulfonyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)acetamide: A simpler analog with similar structural features but lacking the pyrimidine and piperazine rings.

    N-(2-methylphenyl)acetamide: Another analog with a different positional isomer of the methyl group.

Uniqueness

N-{4-[(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)sulfonyl]phenyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its complex structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H28N6O3S

Molecular Weight

480.6 g/mol

IUPAC Name

N-[4-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C24H28N6O3S/c1-17-4-6-21(7-5-17)27-23-16-18(2)25-24(28-23)29-12-14-30(15-13-29)34(32,33)22-10-8-20(9-11-22)26-19(3)31/h4-11,16H,12-15H2,1-3H3,(H,26,31)(H,25,27,28)

InChI Key

QCGANKBHWNQDGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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